Whiskey lactone - d2
CAS No.: 1335435-45-4
Cat. No.: VC0148477
Molecular Formula: C9H14D2O2
Molecular Weight: 158.239
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335435-45-4 |
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Molecular Formula | C9H14D2O2 |
Molecular Weight | 158.239 |
Introduction
Chemical Structure and Nomenclature
Molecular Identity and Structural Characteristics
Whiskey lactone (non-deuterated form) is chemically identified as β-methyl-γ-octalactone, a naturally occurring compound primarily found in oak wood that contributes significantly to the flavor profiles of aged alcoholic beverages including whiskey, cognac, and brandy. The deuterated form, Whiskey lactone - d2, maintains the same core structure but features two deuterium atoms (²H or D) strategically positioned within the molecule to provide mass differentiation while preserving the compound's chemical behavior. The parent compound has a molecular formula of C₉H₁₆O₂ with a molecular weight of 156.2221 for the non-deuterated form . With deuterium substitution, the molecular weight increases by approximately 2 atomic mass units, reflecting the mass difference between hydrogen and deuterium atoms.
Stereochemistry and Isomeric Forms
Whiskey lactone exists in two distinct stereoisomeric arrangements - cis and trans - each possessing unique sensory characteristics that contribute differently to the organoleptic profile of products containing them. The cis isomer, also referred to as (Z)-whiskey lactone, produces earthy and woody aroma notes, while the trans isomer contributes celery-like characteristics. Within these diastereomeric forms, four distinct stereoisomers have been identified and studied in the scientific literature:
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trans-(+)-(4S,5R) (compound 2a)
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trans-(−)-(4R,5S) (compound 2b)
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cis-(−)-(4S,5S) (compound 2c)
These stereochemical variations illustrate the complexity of whiskey lactone's spatial arrangement and underscore the importance of stereoselectivity in both natural occurrence and synthetic production of the compound.
Physical and Chemical Properties
Spectroscopic and Chromatographic Data
The physical and chemical properties of whiskey lactone - d2 are closely related to those of the non-deuterated compound, with slight variations due to the isotopic substitution. Gas chromatography data reveals distinctive retention indices that aid in identification and quantification of whiskey lactone isomers. The following table presents Van Den Dool and Kratz retention indices (RI) for the cis form on different chromatographic columns:
Column Type | Active Phase | Retention Index (I) | Reference | Conditions |
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Capillary | DB-5 | 1310 | Fang and Qian, 2005 | 30 m/0.32 mm/1 μm, N₂, 40°C (2 min), 4 K/min, 230°C (10 min) |
Capillary | DB-Wax | 1971 | Gurbuz et al., 2006 | 30 m/0.32 mm/0.5 μm, He, 7 K/min, 265°C (5 min); T start: 40°C |
Capillary | Stabilwax | 1993 | Fang and Qian, 2005 | 30 m/0.32 mm/1 μm, N₂, 40°C (2 min), 4 K/min, 230°C (10 min) |
Capillary | DB-Wax | 1989 | Escudero et al., 2007 | 30 m/0.32 mm/0.5 μm, H₂; Program: 40°C (5 min) → 4°C/min → 100°C → 6°C/min → 136°C → 3°C/min → 220°C (10 min) |
This chromatographic data demonstrates how the compound behaves under different analytical conditions, providing essential information for researchers seeking to identify and quantify whiskey lactone in various matrices.
Chemical Reactivity and Stability
As a lactone (cyclic ester), whiskey lactone - d2 exhibits chemical reactivity consistent with this functional group, including susceptibility to hydrolysis under basic conditions and reduction with appropriate reagents. The deuterium labeling typically has minimal impact on chemical reactivity compared to the non-deuterated form, though kinetic isotope effects can sometimes alter reaction rates slightly. The compound can be reduced to corresponding diols, as demonstrated in research on the stereoselective synthesis of whiskey lactone isomers . This chemical behavior is central to the analytical utility of deuterated standards, as they closely mirror the behavior of the target analytes while maintaining a distinct mass signature.
Synthesis Methods for Whiskey Lactone - d2
Chemical Synthesis Approaches
The synthesis of deuterated whiskey lactone requires precise control of stereochemistry and deuterium incorporation. While the search results don't specifically detail the synthesis of the deuterated form, the synthetic pathways for stereoisomers of whiskey lactone provide insight into potential approaches. Chemical reduction using LiAlH₄ has been demonstrated as an effective method for converting whiskey lactones to corresponding diols, which can subsequently be transformed back to lactones with controlled stereochemistry . For deuterated variants, deuterium-labeled reducing agents would be employed to incorporate the isotopic label at specific positions in the molecule.
Microbial and Enzymatic Synthesis
Recent research has focused on developing stereoselective microbial synthesis methods for whiskey lactone isomers, which could potentially be adapted for deuterated variants. A comprehensive study identified several bacterial strains capable of stereoselective transformations, particularly species from the genera Rhodococcus and Dietzia . The three-step method developed for obtaining whiskey lactone isomers involves:
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Separation of diastereoisomeric mixtures via column chromatography
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Chemical reduction of cis- and trans-whisky lactones to corresponding syn- and anti-diols
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Microbial oxidation of racemic diols to individual enantiomers of whiskey lactone
Particularly effective were Rhodococcus erythropolis DSM44534 and Rhodococcus erythropolis PCM2150, which demonstrated high alcohol dehydrogenase activity in oxidizing anti- and syn-3-methyloctane-1,4-diols to corresponding whiskey lactones . This biocatalytic approach yielded enantiomerically pure trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whiskey lactone isomers . For deuterated variants, similar approaches could be employed with deuterium-labeled substrates or in deuterated media to achieve the desired isotopic substitution.
Analytical Applications of Whiskey Lactone - d2
Role as an Internal Standard
The primary application of whiskey lactone - d2 is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. Deuterated internal standards provide several advantages for quantitative analysis:
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They possess nearly identical chemical properties to the analyte, ensuring similar extraction efficiencies and chromatographic behavior
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The mass difference enables clear differentiation from the non-deuterated analyte in mass spectrometric detection
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They compensate for matrix effects and variability in sample preparation and instrument response
These characteristics make whiskey lactone - d2 invaluable for accurate quantification of whiskey lactone in complex matrices such as alcoholic beverages, food products, and natural extracts.
Method Development and Validation
Biological Activities and Applications
Sensory Characteristics in Food and Beverages
Whiskey lactone is renowned for its contribution to the sensory profile of aged alcoholic beverages, with the cis and trans isomers imparting distinct aromatic qualities. The cis isomer produces earthy, woody notes, while the trans isomer contributes celery-like characteristics. These sensory attributes make whiskey lactone a valuable compound in the food and beverage industry, particularly for enhancing the aroma profile of spirits and other products. Understanding the sensory impact of different stereoisomers has driven research interest in stereoselective synthesis methods, including the microbial approaches documented in recent literature .
Recent Research Developments
Advances in Stereoselective Synthesis
Recent research has made significant strides in developing stereoselective synthesis methods for whiskey lactone isomers. A notable advancement is the chemo-enzymatic three-step method that combines chemical techniques with microbial biotransformations to obtain specific stereoisomers with high enantiomeric purity . This approach exemplifies the growing integration of chemical and biological methods in the production of complex chiral compounds.
The microbial oxidation step in this process demonstrated that different bacterial strains exhibit varying degrees of stereoselectivity. For instance, when using anti-3-methyloctane-1,4-diol (1a) as a substrate with Rhodococcus erythropolis PCM2150, enantiomerically pure trans-(−)-(4R,5S) whiskey lactone was obtained with 100% enantiomeric excess . Similarly, with syn-3-methyloctane-1,4-diol (1b), Rhodococcus erythropolis DSM44534 produced enantiomerically pure cis-(+)-(4R,5R) whiskey lactone . These findings highlight the potential of microbial catalysts to achieve high stereoselectivity in the synthesis of complex chiral molecules.
Future Research Directions
Current research suggests ongoing investigations into the mechanisms underlying the stereoselective biotransformations observed in whiskey lactone synthesis. The authors of one study note that "dynamic kinetic resolution processes are probably involved in the described whole cells transformations" and indicate that "further studies are currently ongoing on wider portfolio of substrates to confirm the mechanism that occurs during this process" . This continued research promises to deepen our understanding of stereoselective biocatalysis and potentially expand the methodology to other lactone compounds.
For whiskey lactone - d2 specifically, future research might focus on optimizing deuterium incorporation, improving analytical methods that utilize this standard, and exploring new applications in fields ranging from metabolomics to flavor chemistry. The growing importance of isotopically labeled standards in analytical chemistry suggests that whiskey lactone - d2 will continue to be a valuable tool for researchers in various disciplines.
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